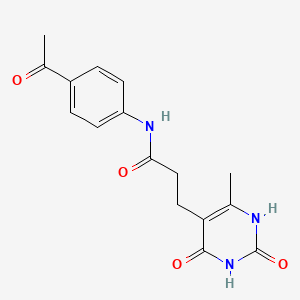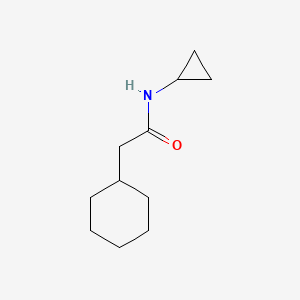![molecular formula C14H16ClN3O2 B6531381 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 1503871-69-9](/img/structure/B6531381.png)
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine” is a chemical compound that is considered a promising agricultural compound due to its outstanding activity . It is a derivative of pyrimidinamine, which has been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been a subject of research in the field of medicinal chemistry . Pyrimidinamine derivatives are designed and synthesized using various templates according to the principle of bioisosterism .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with various functional groups contributing to its properties . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .作用機序
The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is not fully understood, but it is believed to act as an inhibitor of enzymes. It is thought to interact with enzymes by binding to the active site of the enzyme, thus blocking the enzyme’s activity. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as to study the mechanisms of drug action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of enzymes, which can lead to changes in the biochemical and physiological processes of the body. In addition, this compound has been shown to interact with proteins, which can lead to changes in the structure and function of proteins.
実験室実験の利点と制限
The advantages of using 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine in laboratory experiments include its availability, its low cost, and its versatility. It is a relatively simple compound to synthesize, and it can be used in a variety of different experiments. However, one of the main limitations of using this compound in laboratory experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use this compound.
将来の方向性
The future directions for research involving 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the use of this compound as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe for studying the structure and function of enzymes is needed. Finally, research into the use of this compound as a tool for studying the mechanisms of drug action should be conducted.
合成法
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is a three-step process that begins with the reaction of 2-chloro-N,N-dimethyl-3,4-dimethoxybenzylamine with ethyl chloroformate to form a chloroformate ester. This ester is then reacted with diethylamine to form the desired this compound. Other methods for synthesizing this compound include the reaction of 2-chloro-N,N-dimethyl-3,4-dimethoxybenzylamine with ethyl bromoacetate, and the reaction of ethyl chloroformate with 2-chloro-N,N-dimethyl-3,4-dimethoxybenzylamine.
科学的研究の応用
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe for studying the structure and function of enzymes. It has also been used in the study of the structure and function of proteins, and as a tool for studying the mechanisms of drug action.
特性
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-12-4-3-10(7-13(12)20-2)5-6-16-14-17-8-11(15)9-18-14/h3-4,7-9H,5-6H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGEOTWIXWAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C(C=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)
![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)

![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)


![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6531405.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6531412.png)